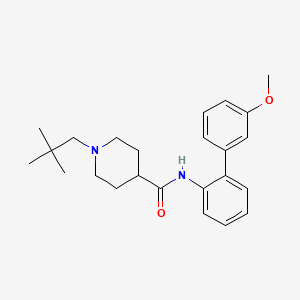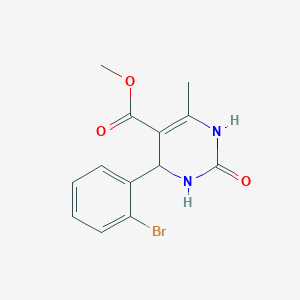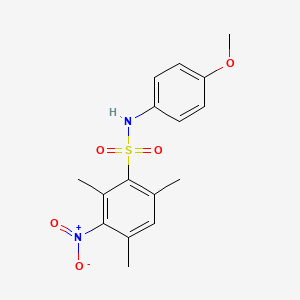
1-(2,2-dimethylpropyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethylpropyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, commonly known as DMHP, is a synthetic compound that belongs to the class of piperidine derivatives. DMHP has been extensively studied for its potential use in scientific research due to its unique chemical and pharmacological properties.
作用机制
DMHP exerts its pharmacological effects by binding to the sigma-1 receptor, which is a chaperone protein that interacts with various ion channels, enzymes, and signaling molecules. The activation of the sigma-1 receptor by DMHP leads to the modulation of intracellular calcium signaling, the regulation of neurotransmitter release, and the modulation of neuronal excitability. DMHP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and anxiety, and the enhancement of cognitive function. DMHP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. However, the exact mechanisms underlying these effects are still not fully understood.
实验室实验的优点和局限性
DMHP has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, DMHP also has some limitations, including its limited solubility in water and its potential for off-target effects. Additionally, DMHP has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown.
未来方向
There are several future directions for the study of DMHP, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanisms underlying the pharmacological effects of DMHP and to identify potential off-target effects. Furthermore, the development of more selective and potent sigma-1 receptor ligands may lead to the discovery of novel therapeutic agents for various diseases.
合成方法
DMHP can be synthesized through a multistep chemical process, which involves the reaction of 2,2-dimethylpropylamine with 3-methoxy-2-biphenylcarboxylic acid, followed by the addition of piperidine and the formation of the carboxamide group. The purity and yield of DMHP can be improved through various purification techniques, including column chromatography and recrystallization.
科学研究应用
DMHP has been widely used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a crucial role in various physiological and pathological processes. DMHP has been used to investigate the role of the sigma-1 receptor in pain modulation, neuroprotection, and addiction. Additionally, DMHP has been used to study the function of the sigma-1 receptor in various animal models of disease, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-(2,2-dimethylpropyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-24(2,3)17-26-14-12-18(13-15-26)23(27)25-22-11-6-5-10-21(22)19-8-7-9-20(16-19)28-4/h5-11,16,18H,12-15,17H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHPHDTZJDCHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-diacetyl-3,6-dibenzyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5016409.png)
![ethyl (6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5016416.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5016429.png)
![1-{3-[1-(3-chlorobenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5016432.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5016443.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B5016453.png)
![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)
![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)
